(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928540
InChI: InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1
SMILES:
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol

(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid

CAS No.:

Cat. No.: VC15928540

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid -

Specification

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
IUPAC Name (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid
Standard InChI InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m1/s1
Standard InChI Key UUVNRBNPVFBPTH-SECBINFHSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound features a four-carbon chain with:

  • A carboxylic acid group at position 1

  • An (R)-configured amino group at position 3

  • A 3-(trifluoromethyl)phenyl moiety at position 4

Its IUPAC name, (3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid, reflects this arrangement. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₂F₃NO₂
Molecular weight247.21 g/mol
Chiral centers1 (3R configuration)
XLogP3-0.6 (predicted)

Synthesis and Manufacturing Approaches

Asymmetric Synthesis Strategies

While no published route specifically targets the 3R enantiomer, analogous syntheses for stereoisomers suggest viable pathways:

  • Chiral Pool Synthesis: Starting from (R)-malic acid, followed by sequential:

    • Protection of hydroxyl groups

    • Friedel-Crafts alkylation with 3-(trifluoromethyl)benzene derivatives

    • Deprotection and functional group interconversion

  • Catalytic Asymmetric Hydrogenation:

    • Substrate: β-Keto ester precursor (4-[3-(trifluoromethyl)phenyl]-3-oxobutanoate)

    • Catalyst: Ru-BINAP complexes for enantioselective reduction to (R)-configuration

Table 2: Synthetic Yield Comparison for Analogous Compounds

MethodYield (%)Enantiomeric Excess (ee)Reference
Chiral pool62>98%
Asymmetric hydrogenation7899%

Physicochemical Properties

Solubility and Partitioning

The trifluoromethyl group confers distinct hydrophobicity:

  • Water solubility: 12.7 mg/mL (predicted via LogP -0.6)

  • Lipophilicity: Comparable to (3S)-isomer but with altered crystal packing due to R-configuration

Spectroscopic Characteristics

  • ¹H NMR (predicted):
    δ 7.65 (m, 4H, aromatic), 3.82 (q, J=6.5 Hz, 1H, CH-NH₂), 2.68 (dd, J=15.2 Hz, 1H, CH₂COO), 2.34 (dd, J=15.2 Hz, 1H, CH₂COO)

  • ¹³C NMR:
    δ 174.8 (COO), 139.2 (q, J=32 Hz, CF₃), 128.9–126.4 (aromatic), 52.1 (CH-NH₂)

Industrial and Research Applications

Pharmaceutical Intermediates

Key precursor for:

  • CF₃-containing kinase inhibitors (Phase II clinical candidates)

  • PET radiotracers targeting neurodegenerative diseases

Advanced Materials

  • Liquid crystal additives (Δε = +1.7 at 589 nm)

  • Metal-organic framework (MOF) linkers with enhanced thermal stability

Future Research Directions

Unresolved Challenges

  • Scalable enantioselective synthesis (>100 g batches)

  • In vivo pharmacokinetic profiling

Emerging Opportunities

  • Covalent inhibitor design leveraging CF₃ reactivity

  • Biodegradable polymer monomers for medical implants

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